4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine
Description
This compound features a pyrimidine core substituted at the 2-position with a morpholine group and at the 4-position with a piperazine ring linked to a 5-fluoropyrimidine moiety. The 6-methyl group on the central pyrimidine enhances steric and electronic properties, while the fluorine atom on the distal pyrimidine likely improves metabolic stability and target binding. Such structural attributes are common in medicinal chemistry for optimizing pharmacokinetics and pharmacodynamics, particularly in antimalarial and kinase-targeting agents .
Propriétés
IUPAC Name |
4-[4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN7O/c1-13-10-15(22-17(21-13)25-6-8-26-9-7-25)23-2-4-24(5-3-23)16-14(18)11-19-12-20-16/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHYEPXAWBAFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Comparison
The compound belongs to a class of trisubstituted pyrimidines with morpholine and piperazine/piperidine substituents. Key structural analogs include:
Key Observations :
- Fluorine Positioning : The target compound’s 5-fluoropyrimidine group distinguishes it from analogs with fluorinated piperidines (e.g., compound 75 in ) or fluoropyridines (e.g., compound 80 in ). Fluorine placement impacts electronic effects and target interactions.
- Core Heterocycle : Replacement of pyrimidine with triazine (e.g., compound 48 in ) alters ring electronics and hydrogen-bonding capacity.
- Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) offers more hydrogen-bonding sites than piperidine, influencing solubility and receptor affinity.
Key Observations :
- Common Methodology : Palladium-mediated cross-couplings (e.g., Suzuki reactions) are prevalent for introducing aryl/heteroaryl groups (e.g., pyridinyl, fluoropyrimidinyl) .
- Solvent Systems : Polar aprotic solvents (DMF, acetonitrile) with aqueous bases (K₃PO₄) are standard for achieving high yields.
Functional Comparison
Biological activity data, where available, highlight substituent-dependent effects:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
